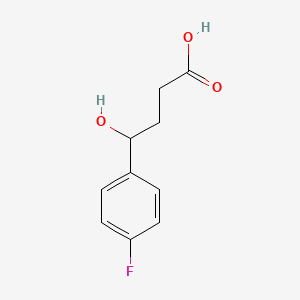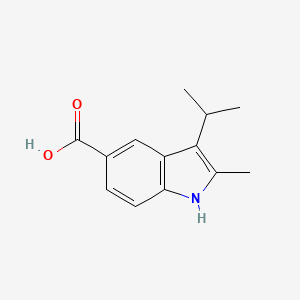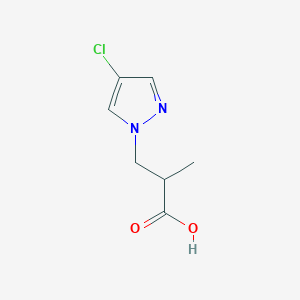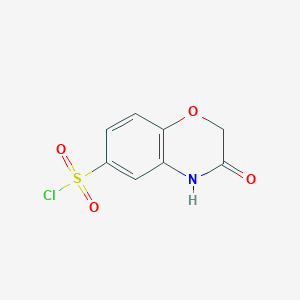![molecular formula C15H13BrO4 B1309138 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid CAS No. 113457-37-7](/img/structure/B1309138.png)
4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid is a compound that can be associated with various chemical studies and applications. While the specific compound is not directly mentioned in the provided papers, related compounds and their properties, synthesis, and applications are discussed, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related bromo and methoxy substituted benzoic acid derivatives is well-documented. For instance, the synthesis of 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid involves multiple steps including methylation, ester hydrolysis, and radiolabeling, indicating a complex synthetic route that could be similar for the synthesis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid . Another related synthesis is that of methyl 4-bromo-2-methoxybenzoate, which involves bromination, hydrolysis, cyanidation, methoxylation, and esterification . These methods suggest that the synthesis of the compound would likely involve multi-step reactions including protection and deprotection strategies, functional group transformations, and careful control of reaction conditions.
Molecular Structure Analysis
The molecular structure of bromo and methoxy substituted benzoic acids can be complex, with potential for various intermolecular interactions. For example, 4-bromo-3,5-di(methoxy)benzoic acid displays type II Br...Br interactions, Br...π, and weak H-bonding interactions in its crystal structure . These findings suggest that 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid may also exhibit similar halogen bonding and hydrogen bonding patterns, which could influence its physical properties and reactivity.
Chemical Reactions Analysis
The chemical reactivity of bromo and methoxy substituted benzoic acids can involve nucleophilic substitution reactions, as seen with bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacting with various nucleophiles . Additionally, oxidative debenzylation reactions are possible with 4-methoxy-α-methylbenzyl esters, indicating that the benzyl group can be removed under oxidative conditions . These reactions highlight the potential reactivity of the benzyl and methoxy groups in the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds provide insights into the behavior of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid. The stability of 4-bromomethyl-3-nitrobenzoic acid under various conditions, including hydrolytic and oxidative stress, suggests that the bromo and methoxy substituents can influence the stability of the compound . The urease inhibitory activity of an oxovanadium(V) complex derived from a related benzohydrazone compound indicates potential biological activity, which could be relevant for the compound . Furthermore, the antibacterial activity of hydrazide-hydrazones of 3-methoxybenzoic acid against Bacillus spp. suggests that methoxy-substituted benzoic acids can have significant biological properties .
Scientific Research Applications
Molecular Structure and Derivatives
4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid belongs to a class of compounds that exhibit various structural and functional characteristics conducive to scientific research. Studies have focused on the synthesis and characterization of related bromophenol derivatives, revealing their molecular structures through spectroscopic methods. For instance, Zhao et al. (2004) explored bromophenol derivatives from the red alga Rhodomela confervoides, highlighting the structural elucidation of similar compounds and their potential applications in understanding molecular interactions and properties (Zhao et al., 2004).
Halogen Bonding and Crystal Engineering
The compound's structural features, particularly the bromo and methoxy groups, are of interest in the study of halogen bonding and crystal engineering. Raffo et al. (2016) demonstrated how methoxy-substituents influence the strength of Br...Br type II halogen bonds in bromobenzoic acid derivatives. Their research provides insights into molecular design principles that could be applied in materials science and crystal engineering (Raffo et al., 2016).
Photodynamic Therapy and Cancer Research
The modification of benzene sulfonamide groups in zinc phthalocyanines with structures similar to 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid has been explored for their applications in photodynamic therapy (PDT). Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives, demonstrating their potential as photosensitizers for cancer treatment due to their significant singlet oxygen quantum yield. Such research underscores the relevance of structurally similar compounds in developing therapeutic agents for cancer (Pişkin et al., 2020).
Organic Synthesis and Chemical Reactivity
Research also extends to the synthesis and reactivity of compounds with the 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid moiety. Studies on the synthesis of related compounds provide a foundation for understanding the chemical reactivity and potential applications of these molecules in organic synthesis and medicinal chemistry. For example, the work by He Deyun (2011) on synthesizing 4-Hydroxyisophthalic Acid from related methoxybenzoic acids demonstrates the utility of these compounds in complex synthetic pathways, contributing to advancements in pharmaceutical and materials science (He Deyun, 2011).
properties
IUPAC Name |
4-[(4-bromophenyl)methoxy]-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4/c1-19-14-8-11(15(17)18)4-7-13(14)20-9-10-2-5-12(16)6-3-10/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATMQUPWPCOCMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(4-Fluoro-phenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1309065.png)




![5-[(3,4-Difluorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one](/img/structure/B1309082.png)
![2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1309083.png)

![3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B1309092.png)
![N'-Hydroxy-1-[(2-nitrophenyl)methyl]pyrrole-2-carboximidamide](/img/structure/B1309093.png)

